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Cat. No.: B1278825

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-a-tert-Butoxycarbonyl-L-aspartic acid a-methyl ester, commonly referred to as Boc-Asp-
OMe, is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry
and drug discovery. Its unique structural features, comprising a Boc protecting group on the a-
amino group and a methyl ester on the a-carboxyl group, render it an invaluable building block
for the synthesis of complex peptides and peptidomimetics. This guide provides a
comprehensive overview of Boc-Asp-OMe, including its chemical properties, synthesis,
applications in peptide synthesis, and strategies to mitigate potential side reactions.

Chemical and Physical Properties

Boc-Asp-OMe is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc)
group serves as an acid-labile protecting group for the primary amine, while the methyl ester
protects one of the two carboxylic acid functionalities of aspartic acid. This orthogonal
protection scheme allows for selective chemical manipulations at different sites of the molecule.

Table 1: Physicochemical Properties of Boc-L-Asp(OMe)-OHJ[1][2]
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Property Value

Synonyms Boc-L-aspartic acid 4-m(.ethyl .ester, N-tert-
butoxycarbonyl-L-aspartic acid B-methyl ester

CAS Number 59768-74-0

Molecular Formula C10H17NO6

Molecular Weight 247.25 g/mol

Appearance White solid

Melting Point 60 -70°C

Storage Temperature 2-8°C

Purity (Typical) >98.0% (TLC/HPLC)

Synthesis of Boc-L-Asp(OMe)-OH

The synthesis of Boc-L-Asp(OMe)-OH involves the selective protection of the amino group of L-
aspartic acid B-methyl ester with a Boc group.

Experimental Protocol: Synthesis of Boc-L-Asp(OMe)-
OH[1]

Materials:

e L-aspartic acid-3-methyl ester hydrochloride
» Di-tert-butyl dicarbonate (Boc20)

e Sodium carbonate (Na2CO3)

o Dioxane

o Water

o Ethyl acetate
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e Magnesium sulfate (MgS0O4)
« Silica gel for column chromatography
Procedure:

e Dissolve 3.74 g (20.5 mmol) of L-aspartic acid-3-methyl ester hydrochloride in 85 mL of a 2:1
mixture of dioxane and water.

e Cool the solution to 0 °C in an ice bath.
e Add 2.21 g (20.8 mmol) of sodium carbonate to the solution and stir for 30 minutes.

e Add another 2.21 g (20.8 mmol) of sodium carbonate followed by 5 g (25.7 mmol) of di-tert-
butyl dicarbonate (Boc20).

o Allow the reaction mixture to warm to room temperature and stir overnight.
» Monitor the reaction completion by Thin Layer Chromatography (TLC).
» Remove the solvent by vacuum concentration.

e Pour the residue into 60 mL of ice water and adjust the pH to 2-3 with a 10% KHSO4
solution.

o Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers, dry over anhydrous MgSO4, filter, and evaporate the solvent.

» Purify the crude product by column chromatography on silica gel using ethyl acetate as the
eluent.

Expected Yield: 75%][1]

Diagram 1: Synthesis of Boc-L-Asp(OMe)-OH
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Caption: Synthetic pathway for Boc-L-Asp(OMe)-OH.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H and 13C NMR Data for Boc-L-Asp(OMe)-OH in CDCI3[1]
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. . Coupling
Chemical Shift . .
1H NMR Multiplicity Constant (J, Assighment
(3, ppm)
Hz)
1.42 S - 9H, C(CHs)s
2.82 dd 4.8,17.2 1H, B-CH:2
3.02 dd 17.2,4.1 1H, B-CH:2
3.69 s - 3H, OCHs
4.59-4.62 m - 1H, ao-CH
5.57 d 85 1H, NH
10.8 brs - 1H, COOH
Chemical Shift )
13C NMR Assignment
(5, ppm)
28.2 C(CHs)s3
36.4 B-CH2
49.7 a-CH
52.1 OCHs
80.5 C(CHs)s
155.6 Boc C=0
171.6 Ester C=0
Carboxylic Acid
175.8

C=0

Mass Spectrometry (MS)

The electrospray ionization (ESI) mass spectrum of Boc-Asp-OMe is expected to show the

protonated molecule [M+H]*. Fragmentation in MS/MS would likely involve the loss of the Boc

group or parts of it.
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Diagram 2: Predicted ESI-MS Fragmentation of Boc-Asp-OMe

[M+H]*
mi/z = 248.1
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Loss of isobutylene Loss of Boc group Loss of methoxy group
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- CHsOH

Caption: Predicted major fragmentation pathways for Boc-Asp-OMe.

Applications in Peptide Synthesis

Boc-Asp-OMe is a versatile building block in both solid-phase peptide synthesis (SPPS) and
solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, Boc-Asp(OMe)-OH can be coupled to the N-terminus of a growing peptide
chain on a solid support.

Materials:

Peptide-resin with a free N-terminal amine

¢ Boc-L-Asp(OMe)-OH

¢ Coupling reagent (e.g., HBTU/HATU or DIC/HOBL)

» Base (e.g., DIPEA or NMM)

o DMF (peptide synthesis grade)

e DCM
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Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

e Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second
treatment for 20 minutes to remove the N-terminal Boc group.

e Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
o Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.

 Activation and Coupling:

o

In a separate vessel, dissolve Boc-L-Asp(OMe)-OH (3-4 equivalents relative to resin
loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

o

Add a base (e.g., DIPEA, 6-8 equivalents) to the activation mixture.

[¢]

Immediately add the activated amino acid solution to the neutralized resin.

[¢]

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

e Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A
negative result (yellow beads) indicates a complete reaction.

e Washing: Wash the resin with DMF to remove excess reagents.

Diagram 3: SPPS Workflow for Boc-Asp-OMe Incorporation

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1278825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Peptide-Resin
(N-Boc protected)

Boc Deprotection
(50% TFA in DCM)

;

Washing
(DCM, IPA, DMF)

:

Neutralization
(DIPEA in DMF)

:

Coupling with
activated Boc-Asp(OMe)-OH

Positive (re-couple)

Next Coupling Cycle or
Final Cleavage

Click to download full resolution via product page

Caption: Boc-SPPS cycle for incorporating Boc-Asp(OMe)-OH.
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Solution-Phase Peptide Synthesis

Boc-Asp(OMe)-OH is also suitable for solution-phase synthesis, particularly for the preparation

of di- or tripeptides that can be used as building blocks in fragment condensation strategies.

Materials:

Boc-L-Asp(OMe)-OH

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe-HCI)

Coupling reagent (e.g., EDC-HCI)

HOBt

Base (e.g., NMM or DIPEA)

DCM or DMF

Procedure:

Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add the
base (1.1 equivalents) to generate the free amine.

In a separate flask, dissolve Boc-L-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.1
equivalents) in DCM and cool to 0 °C.

Add the coupling reagent (e.g., EDC-HCI, 1.1 equivalents) to the Boc-Asp(OMe)-OH solution
and stir for 15-20 minutes.

Add the free amine solution to the activated Boc-Asp(OMe)-OH solution at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Work-up by washing the organic layer with 1M HCI, saturated sodium bicarbonate solution,
and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
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 Purify the dipeptide by column chromatography.

Side Reactions and Mitigation Strategies

A significant side reaction involving aspartic acid derivatives in peptide synthesis is the
formation of an aspartimide intermediate.[3] This can occur under both acidic and basic
conditions and can lead to a mixture of the desired a-peptide and the undesired 3-peptide, as

well as racemization.

Diagram 4: Aspartimide Formation Mechanism
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Caption: Mechanism of aspartimide formation and subsequent products.

Strategies to Minimize Aspartimide Formation:

+ Use of Bulky Side-Chain Protecting Groups: While the methyl ester of Boc-Asp-OMe offers
some protection, bulkier esters like cyclohexyl (OcHex) or tert-butyl (OtBu) esters can further

sterically hinder the cyclization reaction.
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» Addition of HOBt: During Fmoc deprotection in SPPS, the addition of HOBt to the piperidine
solution can suppress aspartimide formation.[3]

o Optimized Deprotection Conditions: Using milder bases or shorter deprotection times can

reduce the incidence of this side reaction.

o Backbone Protection: The use of dipeptides with a modified backbone, such as those

incorporating a Dmb (2,4-dimethoxybenzyl) group on the glycine residue in an Asp-Gly

sequence, can prevent aspartimide formation.

Deprotection

The Boc group is typically removed under acidic conditions, while the methyl ester can be

cleaved by saponification.

Table 3: Deprotection Methods for Boc-Asp-OMe

Protecting Group

Reagent(s)

Conditions

Notes

Boc

Trifluoroacetic acid
(TFA) in
Dichloromethane
(DCM)

25-50% TFA in DCM,
room temperature, 30

min

Standard procedure in
Boc-SPPS.

HCI in Dioxane or
Ethyl Acetate

4AM HCI, room
temperature, 1-2

hours

Can be used as an

alternative to TFA.

Methyl Ester (OMe)

Sodium hydroxide
(NaOH) or Lithium
hydroxide (LiOH) in a
mixture of water and
an organic solvent
(e.g., THF, Methanol)

Room temperature or

gentle heating

Saponification. Care
must be taken to

avoid racemization.

Conclusion
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Boc-Asp-OMe is a cornerstone building block in modern peptide chemistry and drug
development. Its well-defined chemical properties and reactivity allow for its strategic
incorporation into peptide sequences. A thorough understanding of its synthesis, coupling and
deprotection protocols, as well as an awareness of potential side reactions like aspartimide
formation and the strategies to mitigate them, are essential for researchers and scientists
aiming to synthesize complex and pure peptides for therapeutic and research applications. This
guide provides the fundamental knowledge and practical protocols to effectively utilize Boc-
Asp-OMe in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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